2-Methyl-1-tetralone

Catalog No.
S604172
CAS No.
1590-08-5
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-tetralone

CAS Number

1590-08-5

Product Name

2-Methyl-1-tetralone

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3

InChI Key

GANIBVZSZGNMNB-UHFFFAOYSA-N

SMILES

CC1CCC2=CC=CC=C2C1=O

Synonyms

1-Oxo-2-methyl-1,2,3,4-tetrahydronaphthalene; 2-Methyl-1-tetralone; 2-Methyl-3,4-dihydro-2H-naphthalen-1-one; 2-Methyl-.alpha.-tetralone; 3,4-Dihydro-2-methyl-1(2H)-naphthalenone

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O

Enantioselective Hydrogenation

2-Methyl-1-tetralone has been studied as a substrate for enantioselective hydrogenation, a process that uses a catalyst to selectively produce one enantiomer (mirror image) of a molecule over the other. Research has shown that 2-Methyl-1-tetralone undergoes enantioselective hydrogenation when catalyzed by 1,4-diamine-ruthenium(II) complexes []. This finding suggests that 2-Methyl-1-tetralone could potentially be used as a starting material for the synthesis of other chiral molecules.

2-Methyl-1-tetralone is an organic compound classified as a member of the tetralin family, characterized by a fused bicyclic structure. Its chemical formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.22 g/mol. The compound features a methyl group at the second position and a ketone functional group at the first position of the tetralin structure, making it structurally unique among similar compounds. Its IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one, and it is also known by various synonyms including 2-methyltetralone and 2-methyl-alpha-tetralone .

  • 2-Methyl-1-tetralone should be handled with care as it may cause skin and eye irritation [].
  • Specific toxicity data is not readily available, but it is advisable to follow standard laboratory safety protocols when handling this compound.

  • Decarboxylation: The compound can undergo decarboxylation to yield derivatives like 2-hydroperoxy-2-methyl-1-tetralone when reacted with atmospheric oxygen .
  • Protonation: Stereoselective protonation of its lithium enolate has been reported, which is catalyzed by salan-type diamines, demonstrating its reactivity in asymmetric synthesis .
  • Dehydrogenation: Methylation of 1-tetralone followed by dehydrogenation in the presence of palladium on carbon catalyst is another pathway for its synthesis .

Several synthesis methods for 2-methyl-1-tetralone have been documented:

  • Friedel-Crafts Reaction: One common method involves the Friedel-Crafts acylation of α-methyl-γ-butyrolactone, yielding 2-methyl-1-tetralone in good yields (approximately 79%) under specific conditions .
  • Methylation and Dehydrogenation: Another method includes methylating 1-tetralone followed by dehydrogenation using palladium catalysts .
  • Decarboxylation: The compound can be synthesized through the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, providing an alternative route to this compound .

2-Methyl-1-tetralone has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical chemistry.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it may find applications in flavoring and fragrance formulations.
  • Research: It is utilized in various chemical research studies focused on organic synthesis and reaction mechanisms .

Interaction studies involving 2-methyl-1-tetralone are primarily focused on its reactivity with other chemical species rather than biological interactions. The compound's enol forms can react with atmospheric oxygen, leading to oxidation products that have implications for understanding its behavior in synthetic pathways . Further studies are warranted to explore potential interactions with biological targets.

Several compounds share structural characteristics with 2-methyl-1-tetralone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-TetraloneKetone at position one without methyl substitutionBasic structure for synthesizing derivatives
2-Methyl-1-naphtholHydroxyl group instead of ketoneExhibits different biological properties
3-Methyl-1-tetraloneMethyl group at position threeAlters reactivity and potential applications
4-Methyl-1-tetraloneMethyl group at position fourDifferent steric effects compared to 2-methyl
6-Methyl-1-tetraloneMethyl group at position sixLess common but significant in specific syntheses

The uniqueness of 2-methyl-1-tetralone lies in its specific positioning of functional groups that influence its reactivity and applications compared to these similar compounds. Its ability to participate in diverse

The synthesis of 2-methyl-1-tetralone has evolved significantly since its initial characterization. Early methods focused on dehydrogenation of 1-tetralone derivatives. For example, Japanese Patent Application No. 65235/1983 described the conversion of 1-tetralone to 2-methyl-1-tetralone using palladium-on-carbon (Pd/C) catalysts under thermal conditions. However, this approach faced limitations in yield and selectivity, prompting the development of alternative strategies.

A breakthrough emerged with the Mannich reaction, which enabled the synthesis of 2-methylene-1-tetralone from 1-tetralone, formaldehyde, and secondary amines. This method, detailed in patents such as US5278343A and EP0558069A1, involved reacting 1-tetralone with formaldehyde in the presence of dipropylamine or di-n-butylamine and carboxylic acids like acetic acid. The resulting 2-methylene-1-tetralone underwent isomerization using hydrogen-treated Pd, Rh, or Ru catalysts to yield 2-methyl-1-naphthol, a precursor to 2-methyl-1-tetralone.

Table 2: Evolution of synthetic methods for 2-methyl-1-tetralone

MethodConditionsYield/SelectivitySource
Dehydrogenation of 1-tetralonePd/C, 110°C, toluene98.5% conversion
Mannich reactionFormaldehyde, dipropylamine, acetic acid82.1% selectivity
Gas-solid phase synthesisHZSM-5 catalyst, 210–300°C60–70% yield
[4]

CatalystTemperature (°C)Conversion of 1-tetralone (%)Selectivity to 2-methyl-1-tetralone (%)
Al2O32706010
15 at.% MgO/Al2O32508362
15 at.% MgO/Al2O32709927
(5 at.% MgO + 5 at.% Li2O)/Al2O32708974
(5 at.% MgO + 5 at.% Li2O)/Al2O32909935
Fe3O4(SiCrK)2708890
3.6 at.% Fe3O4/Al2O32709733

The combination of MgO and Li2O as modifiers for alumina has shown even better results, with selectivity reaching 74% at 270°C and 89% conversion [4]. However, the most promising catalyst system for selective methylation of 1-tetralone has been iron oxide catalysts modified with various additives, particularly chromium, silicon, and potassium [4] [5].

Reaction Conditions Optimization

The optimization of reaction conditions plays a crucial role in achieving high selectivity and yield in the methylation of 1-tetralone [4]. Key parameters that influence the reaction outcome include temperature, catalyst loading, residence time, and the choice of methylating agent [4] [5].

Temperature significantly affects both conversion and selectivity in the methylation reaction [4]. For alumina-based catalysts modified with basic oxides, increasing the temperature generally leads to higher conversion but lower selectivity toward 2-methyl-1-tetralone [4]. This is because at higher temperatures, consecutive reactions such as the reduction of the carbonyl group become more prominent, leading to increased formation of 2-methyl-3,4-dihydronaphthalene [4].

The optimal temperature range for most catalyst systems lies between 250-290°C, with the specific optimal temperature depending on the catalyst composition [4]. For iron oxide catalysts modified with chromium, silicon, and potassium, 270°C has been identified as the optimal temperature, providing a balance between high conversion (88%) and excellent selectivity (90%) [4].

Catalyst loading and residence time also significantly impact the reaction outcome [4]. These parameters can be adjusted by varying the catalyst mass and the molar inlet flow rate [4]. For laboratory-scale reactions, catalyst masses typically range from 5-20 grams, while molar inlet flow rates range from 0.01 to 0.1 mol/hour [4].

Methanol serves as both the methylating agent and diluent in most vapor-phase methylation processes [4] [5]. The ratio of 1-tetralone to methanol significantly affects the reaction efficiency, with a typical ratio of 1:20 being employed in laboratory studies [4]. This excess of methanol ensures sufficient methylating agent availability throughout the reaction [4].

The reaction is typically conducted in a fixed-bed reactor under normal pressure, with the substrate solution fed into the reactor using a micro-feed syringe pump [4]. All lines before the reactor are heated to approximately 150°C to prevent condensation of the reactants [4].

Iron Oxide Catalysts Modified by Chromium, Silicon and Potassium

Iron oxide catalysts modified with chromium, silicon, and potassium have emerged as the most effective catalyst system for the selective methylation of 1-tetralone [4] [5]. These catalysts demonstrate superior performance compared to alumina-based systems, achieving high conversion and exceptional selectivity toward 2-methyl-1-tetralone [4].

The preparation of these modified iron oxide catalysts typically involves co-precipitation from aqueous solutions of nitrates [4]. The precipitate is separated, washed with water, dried at room temperature, and calcined at approximately 470°C for 5 hours [4]. The resulting material is composed of Fe2O3, Cr2O3, SiO2, and K2O in a molar ratio of 100:2:1:0.1 [4].

The superior performance of these catalysts is attributed to their unique surface properties, which promote selective C-methylation while minimizing side reactions [4] [5]. The presence of chromium, silicon, and potassium modifiers significantly alters the acid-base properties of the iron oxide surface, creating an optimal environment for selective methylation [4] [6].

Under optimized conditions (270°C, normal pressure), these catalysts achieve 88% conversion of 1-tetralone with 90% selectivity toward 2-methyl-1-tetralone [4]. Importantly, these catalysts show excellent stability, with no significant deactivation observed during long-term (approximately 24 hours) catalytic tests [4].

The exceptional performance of iron oxide catalysts modified with chromium, silicon, and potassium makes them particularly suitable for industrial applications in the production of 2-methyl-1-tetralone [4] [5]. Their high selectivity minimizes the need for complex separation and purification procedures, thereby reducing production costs and environmental impact [4].

Decarboxylation Routes

Metal-Free and Base-Free Decarboxylation of 2-Methyl-1-Tetralone-2-Carboxylic Acid

An alternative approach to synthesizing 2-methyl-1-tetralone involves the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid [7] [8]. This method offers several advantages, including mild reaction conditions and high selectivity for the desired product [7].

The metal-free and base-free decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid proceeds through a unique mechanism that involves the formation of an enol intermediate [7] [8]. This process occurs under relatively mild conditions and does not require the presence of metal catalysts or strong bases, making it an environmentally friendly synthetic route [7].

Research has demonstrated that the decarboxylation reaction can be conducted in various solvents, with acetonitrile being particularly effective [8] [9]. The reaction typically proceeds at moderate temperatures (80-120°C) and can achieve high yields of 2-methyl-1-tetralone [7] [8].

One of the notable features of this decarboxylation route is its compatibility with various functional groups, making it suitable for the synthesis of functionalized 2-methyl-1-tetralone derivatives [7] [10]. This versatility enhances the utility of this synthetic approach in pharmaceutical and fine chemical applications [7].

Enol Intermediate Formation Mechanisms

The decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid involves a complex mechanism centered around the formation of an enol intermediate [7] [8]. Understanding this mechanism is crucial for optimizing reaction conditions and developing improved synthetic protocols [9].

The initial step in the decarboxylation process involves the loss of carbon dioxide from 2-methyl-1-tetralone-2-carboxylic acid, leading to the formation of 2-methyl-3,4-dihydro-1-naphthol, which is the enol form of 2-methyl-1-tetralone [7] [8]. This enol intermediate plays a pivotal role in the overall reaction mechanism [8].

Under aerobic conditions, the enol intermediate can react with molecular oxygen, leading to the formation of a hydroperoxide intermediate [8] [9]. This reaction involves a spin-forbidden addition of triplet oxygen to the enol, which proceeds through a complex energy landscape [9] [11].

Quantum chemical calculations at the (U)B3LYP/6-31G(d) level of theory have confirmed the proposed mechanism and provided insights into the energetics of the reaction [7] [9]. These calculations reveal that the system first overcomes a barrier in the triplet state, after which it undergoes a transition from the triplet to the singlet state, eventually leading to the formation of the hydroperoxide [9].

The hydroperoxide intermediate can be reduced with reagents such as triethyl phosphite to form an α-ketol, or it can undergo further transformations to yield 2-methyl-1-tetralone [8] [9]. Under appropriate conditions, the direct conversion of the enol to 2-methyl-1-tetralone can be achieved without isolation of the hydroperoxide intermediate [7] [8].

The enol intermediate formation mechanism in the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid shares similarities with enzymatic processes involving the addition of molecular oxygen to organic substrates [9] [11]. However, unlike most cofactorless enzymatic additions of oxygen, this process does not require prior deprotonation of the substrate, providing insights into the fundamental chemistry of oxygen addition reactions [9].

Recent studies using advanced computational methods, including CASPT2 (multi-reference) and Coupled-Cluster (single-reference) approaches, have further elucidated the details of this mechanism, particularly the sequence of events in the formation of the peroxide bond and hydrogen transfer from the substrate to the oxygen moiety [9] [11].

Alternative Synthetic Strategies

From α-Methyl-γ-Butyrolactone via Friedel-Crafts Conditions

A highly efficient alternative route for synthesizing 2-methyl-1-tetralone involves the use of α-methyl-γ-butyrolactone as a starting material under Friedel-Crafts conditions [3] [12]. This approach offers several advantages, including high yield, good selectivity, and the use of readily available starting materials [3] [13].

The synthesis begins with the preparation of α-methyl-γ-butyrolactone, which can be achieved through various methods [3] [13]. One effective approach involves the selective monomethylation of γ-butyrolactone using potassium carbonate and dimethyl carbonate (K2CO3/DMC) at elevated temperatures [3]. This method produces α-methyl-γ-butyrolactone in excellent yield (89%) under optimized conditions (210°C, 7 hours) [3].

Once α-methyl-γ-butyrolactone is obtained, it undergoes a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3) [3] [12]. This reaction involves the opening of the lactone ring and subsequent cyclization to form the tetralone structure with the methyl group at the 2-position [3].

The Friedel-Crafts reaction proceeds through the formation of an acylium ion intermediate, which reacts with benzene to form the corresponding acylated product [14]. Subsequent cyclization leads to the formation of 2-methyl-1-tetralone [3] [12]. Under optimized conditions, this process can achieve yields of up to 79% of 2-methyl-1-tetralone [3].

This synthetic route is particularly valuable because it avoids the challenges associated with direct methylation of 1-tetralone, such as multiple methylation and the formation of side products [3] [12]. Additionally, the starting materials are relatively inexpensive and readily available, making this approach suitable for large-scale production [3].

Recent improvements to this method have focused on optimizing reaction conditions, exploring alternative Lewis acid catalysts, and developing more environmentally friendly protocols [12] [13]. These advancements have further enhanced the utility of this synthetic route for the production of 2-methyl-1-tetralone and related compounds [12].

One-Step Vapor-Phase Synthesis Approaches

Innovative one-step vapor-phase synthesis approaches have been developed for the efficient production of 2-methyl-1-tetralone and its derivatives [4] [15]. These methods offer significant advantages in terms of process simplification, reduced waste generation, and potential for continuous production [4].

One notable approach involves the vapor-phase methylation of 1-tetralone followed by subsequent transformations in a single reactor system [4] [15]. This method typically employs a fixed-bed reactor with carefully designed catalyst configurations to facilitate the desired transformations [4].

A particularly promising system utilizes a two-layered catalytic bed or a single reactor with a mixed catalytic bed [4] [15]. In the two-layered configuration, the first layer comprises an iron oxide catalyst modified with chromium, silicon, and potassium for the selective methylation of 1-tetralone to 2-methyl-1-tetralone [4]. The second layer contains a different catalyst, such as palladium supported on activated carbon, which can facilitate further transformations of 2-methyl-1-tetralone if desired [4] [15].

The vapor-phase reactions are typically conducted at temperatures between 270-290°C under normal pressure [4]. The substrate solution, often using methanol as both a methylating agent and diluent, is fed into the reactor using a micro-feed syringe pump [4]. This approach allows for precise control of reaction parameters and facilitates continuous operation [4].

One of the key advantages of these one-step vapor-phase approaches is the elimination of intermediate separation and purification steps, which significantly reduces production costs and waste generation [4] [15]. Additionally, these methods often achieve high conversion (>98%) and good selectivity toward the desired products [4].

Recent research has focused on optimizing catalyst compositions, reactor configurations, and reaction conditions to further improve the efficiency and selectivity of these one-step vapor-phase processes [4] [15]. These advancements have positioned vapor-phase synthesis as a promising approach for the industrial production of 2-methyl-1-tetralone and related compounds [4].

Selective Monomethylation Conditions Using K₂CO₃/DMC

Selective monomethylation using potassium carbonate and dimethyl carbonate (K2CO3/DMC) represents a highly efficient and environmentally friendly approach for the synthesis of 2-methyl-1-tetralone [3] [16]. This method offers exceptional selectivity for monomethylation, avoiding the formation of dimethylated products that often complicate other methylation approaches [16].

Dimethyl carbonate (DMC) serves as both a methylating agent and solvent in this process, providing a green alternative to traditional methylating agents such as dimethyl sulfate and methyl halides, which generate toxic waste [16]. The reaction typically employs a 20-fold molar excess of DMC relative to the substrate to ensure complete conversion and high selectivity [16] [17].

The reaction mechanism involves a unique two-step process that accounts for the exceptional selectivity observed [16] [18]. Initially, DMC acts as a methoxycarbonylating agent toward the substrate anion (formed by deprotonation with K2CO3), leading to the formation of a methoxycarbonyl intermediate [18]. This intermediate then undergoes methylation by another molecule of DMC, followed by demethoxycarbonylation to yield the monomethylated product [18].

The methoxycarbonyl group plays a dual role in this process: it increases the acidity of the intermediate, facilitating further deprotonation, and it acts as a protecting group that prevents additional methylation [18] [17]. This unique mechanism explains the exceptional selectivity (>99%) observed for monomethylation under these conditions [16] [18].

The reaction is typically conducted at elevated temperatures (180-220°C) in a batch reactor [16]. Under these conditions, K2CO3 undergoes high-temperature disproportionation in the presence of DMC to form potassium methoxide (MeOK), which serves as the active base in the reaction [3] [18].

This approach has been successfully applied to various methylene-active compounds, including 1-tetralone derivatives, achieving excellent yields and selectivities [16] [17]. For the synthesis of 2-methyl-1-tetralone, this method offers a clean, efficient, and highly selective route that avoids the formation of difficult-to-separate dimethylated byproducts [3] [16].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1590-08-5

Dates

Modify: 2023-08-15

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